BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Overview
Description
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER is a complex organic compound with the molecular formula C24H19NO6 and a molecular weight of 417.422 g/mol . This compound is known for its unique structure, which includes a benzochromenyl ester moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER typically involves multiple steps, starting with the preparation of the benzochromenyl ester core. This can be achieved through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or boron reagents, to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER include:
- 2-BENZYLOXYCARBONYLAMINO-PENTANOIC ACID 4-ME-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER
- 6-BENZYLOXYCARBONYLAMINO-HEXANOIC ACID 4-ME-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER
- 3,5-DINITRO-BENZOIC ACID 6-OXO-6H-BENZO©CHROMEN-3-YL ESTER
Uniqueness
What sets BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER apart from these similar compounds is its specific ester linkage and the presence of the benzochromenyl moiety, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15-20(12-11-18-17-9-5-6-10-19(17)23(27)31-22(15)18)30-21(26)13-25-24(28)29-14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQFRDYEQWIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CNC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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